6-Aminohexanamide

Description

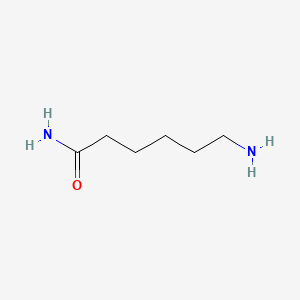

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHYDRXTDZFRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059909 | |

| Record name | Hexanamide, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-04-6 | |

| Record name | 6-Aminohexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanamide, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanamide, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanamide, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminohexanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminohexanamide: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 6-aminohexanamide. The information is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Core Chemical Properties

This compound, also known as ε-aminocaproamide, is the amide derivative of 6-aminohexanoic acid.[1][2] Its structure features a six-carbon aliphatic chain with a primary amine at one terminus and an amide group at the other. This bifunctionality makes it an interesting building block in medicinal chemistry and materials science.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H14N2O | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| CAS Number | 373-04-6 | [1][2] |

| Melting Point | 50-51 °C or 194 °C | [1][3] |

| Boiling Point | 140-145 °C @ 0.2 Torr; 165-167 °C @ 1 Torr | [1][3] |

| Density (Predicted) | 0.985 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 16.59 ± 0.40 | [3] |

| Appearance | White to light yellow solid | [3] |

Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.

Chemical Structure

The structure of this compound is defined by a hexanamide backbone with an amino group at the 6-position.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a plausible synthetic route can be derived from standard organic chemistry principles, particularly from its parent amino acid, L-lysine. Analytical characterization would follow established chromatographic and spectrometric methods.

Proposed Synthesis of 2,6-Diaminohexanamide from L-Lysine

A logical approach to synthesizing the related compound 2,6-diaminohexanamide involves the protection of the amino groups of L-lysine, activation of the carboxylic acid, amidation, and subsequent deprotection.[4] This serves as a strong model for the synthesis of amino acid amides.

Principle: The synthesis involves the protection of the α- and ε-amino groups of L-lysine, activation of the carboxyl group to facilitate amide bond formation with ammonia, followed by the removal of the protecting groups to yield the final product.

Materials:

-

Nα,Nε-di-Boc-L-lysine

-

Ethyl chloroformate or Isobutyl chloroformate

-

N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia (gas or solution)

-

Trifluoroacetic acid (TFA) or HCl in dioxane

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Methodology:

-

Carboxylic Acid Activation:

-

Dissolve Nα,Nε-di-Boc-L-lysine in anhydrous THF in a round-bottom flask.

-

Cool the solution to -15 °C using an ice-salt bath.

-

Add N-Methylmorpholine (1.1 equivalents), followed by the slow addition of ethyl chloroformate (1.1 equivalents), maintaining the temperature below -10 °C.

-

Stir the mixture for 30 minutes to form the mixed anhydride intermediate.[4]

-

-

Amidation:

-

Introduce ammonia to the reaction mixture, either by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent at -15 °C.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 4-6 hours.[4]

-

-

Work-up and Purification of Protected Amide:

-

Quench the reaction by adding water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

The crude protected amide can be purified using column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified, protected amide in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC.[4]

-

-

Isolation of Final Product:

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product as its salt (e.g., dihydrochloride).

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final 2,6-diaminohexanamide product.[4]

-

Caption: Proposed workflow for the synthesis of 2,6-diaminohexanamide.

Analytical Methods for Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.

Principle: High-performance liquid chromatography (HPLC) is used to determine purity and retention time, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

-

Procedure: Dissolve a small sample of the compound in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram for peak purity.

-

-

Mass Spectrometry (MS):

-

System: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for polar molecules like this compound.

-

Procedure: Introduce a solution of the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 131.12.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

System: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent such as D₂O or DMSO-d₆.

-

Procedure: Acquire ¹H and ¹³C NMR spectra. The proton spectrum will show characteristic signals for the methylene protons along the aliphatic chain and the amine/amide protons. The carbon spectrum will show distinct peaks for each of the six carbon atoms.

-

Biological Context and Potential Applications

While this compound itself is not a widely studied biological agent, its parent compound, 6-aminohexanoic acid, is known for its antifibrinolytic properties.[5] 6-aminohexanoic acid acts as a lysine analog, inhibiting the binding of plasminogen and plasmin to fibrin.

Given its structural similarity to lysine, this compound has the potential to interact with biological systems that recognize lysine.[4] The replacement of the carboxylic acid with a primary amide changes its charge state at physiological pH and its hydrogen bonding capabilities, which could lead to unique biological activities.[4] Furthermore, the core structure of this compound is found within more complex molecules, such as the growth hormone secretagogue Ipamorelin, where it forms the C-terminal amide of a lysine residue.[6] This highlights its utility as a structural component in the design of peptidomimetics and other bioactive molecules.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 373-04-6 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]

- 6. Ipamorelin - Wikipedia [en.wikipedia.org]

Synthesis of 6-Aminohexanamide from Caprolactam: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 6-aminohexanamide from caprolactam, a critical process for various applications in the chemical and pharmaceutical industries. The document provides an in-depth overview of the underlying chemical principles, reaction mechanisms, and experimental methodologies. Key quantitative data from cited and analogous reactions are summarized, and detailed experimental protocols are provided to facilitate replication and further research. Furthermore, this guide includes visualizations of the reaction pathway and a general experimental workflow to enhance understanding.

Introduction

This compound, a bifunctional molecule featuring both a primary amine and an amide group, serves as a versatile building block in organic synthesis. Its structural relationship to 6-aminocaproic acid and caprolactam makes it a molecule of interest for the development of novel polyamides, pharmaceuticals, and other specialty chemicals. The synthesis of this compound directly from caprolactam via ammonolysis presents a potentially efficient and atom-economical route. This guide explores the scientific basis and practical execution of this transformation.

Reaction Mechanism and Pathway

The synthesis of this compound from caprolactam proceeds via a nucleophilic acyl substitution reaction, specifically, the ammonolysis of a cyclic amide (lactam). The reaction involves the ring-opening of the caprolactam molecule by ammonia.

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: An ammonia molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the caprolactam ring.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking ammonia moiety to the nitrogen atom within the lactam ring.

-

Ring Opening: The carbon-nitrogen bond of the lactam ring cleaves, resulting in the formation of the open-chain this compound.

This process is often catalyzed by acids or bases and can be influenced by temperature and pressure.

Experimental Protocols

While specific literature detailing the direct, high-yield synthesis of this compound from caprolactam is limited, a plausible experimental protocol can be derived from related ammonolysis reactions of lactams and esters. The following procedure outlines a general approach for a laboratory-scale synthesis.

Materials:

-

ε-Caprolactam

-

Anhydrous ammonia (gas or liquid)

-

A suitable solvent (e.g., ethanol, methanol, or a high-boiling point ether)

-

Optional: A catalyst (e.g., a Lewis acid or a solid acid catalyst)

-

High-pressure autoclave reactor equipped with a stirrer, temperature controller, and pressure gauge

-

Apparatus for purification (e.g., rotary evaporator, crystallization dishes, filtration equipment)

-

Analytical instruments for characterization (e.g., NMR, IR, Mass Spectrometer)

Procedure:

-

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned and dried.

-

Charging the Reactor: A known amount of ε-caprolactam is dissolved in the chosen solvent and charged into the reactor. If a catalyst is used, it is added at this stage.

-

Sealing and Purging: The reactor is securely sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.

-

Introduction of Ammonia: A stoichiometric excess of anhydrous ammonia is introduced into the reactor. The amount of ammonia will depend on the desired reaction pressure and temperature.

-

Reaction Conditions: The reactor is heated to the desired temperature and the reaction mixture is stirred. The pressure inside the reactor will increase with temperature. The reaction is allowed to proceed for a specified duration.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. The excess ammonia is then carefully vented in a fume hood.

-

Product Isolation: The reaction mixture is transferred from the reactor. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography.

-

Characterization: The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for the ammonolysis of caprolactam to this compound, the following tables present a compilation of typical reaction parameters and expected outcomes based on analogous chemical transformations. These values should be considered as starting points for optimization studies.

Table 1: Hypothetical Influence of Reaction Temperature on Yield

| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Catalyst | Solvent | Hypothetical Yield (%) |

| 150 | 50 | 12 | None | Ethanol | 40-50 |

| 180 | 80 | 8 | None | Ethanol | 60-70 |

| 200 | 100 | 6 | None | Ethanol | 75-85 |

| 220 | 120 | 4 | None | Ethanol | >80 (with potential side reactions) |

Table 2: Hypothetical Effect of Catalyst on Reaction Time and Yield at 200°C

| Catalyst | Catalyst Loading (mol%) | Pressure (bar) | Reaction Time (h) | Solvent | Hypothetical Yield (%) |

| None | 0 | 100 | 6 | Ethanol | 75-85 |

| Zinc Chloride (ZnCl₂) | 5 | 100 | 4 | Ethanol | 85-95 |

| Amberlyst-15 | 10 (w/w) | 100 | 5 | Ethanol | 80-90 |

| γ-Alumina | 10 (w/w) | 100 | 6 | Toluene | 70-80 |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the protons of the methylene groups in the hexanamide chain and the protons of the primary amine and amide groups. The chemical shifts and splitting patterns will be indicative of the structure.

-

¹³C NMR: Will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the N-H bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₄N₂O, M.W. = 130.19 g/mol )[1], along with characteristic fragmentation patterns.

Conclusion

The synthesis of this compound from caprolactam via ammonolysis is a promising route to a valuable chemical intermediate. While detailed, optimized protocols are not extensively reported, the fundamental principles of nucleophilic acyl substitution provide a solid basis for developing a robust synthetic methodology. This guide has provided a comprehensive overview of the reaction mechanism, a plausible experimental workflow, and a summary of expected outcomes to aid researchers in this endeavor. Further investigation into catalyst development and reaction optimization is warranted to establish this transformation as a highly efficient and industrially viable process.

References

An In-depth Technical Guide to 6-Aminohexanamide (CAS Number: 373-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminohexanamide, with the CAS number 373-04-6, is an organic compound that serves as a derivative of the clinically significant molecule, 6-aminocaproic acid (also known as ε-aminocaproic acid or EACA). While its primary role is often as a laboratory reference standard, its structural similarity to EACA suggests potential applications in the modulation of biological pathways, particularly the fibrinolytic system. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological relevance, and detailed experimental protocols.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O | --INVALID-LINK-- |

| Molecular Weight | 130.19 g/mol | --INVALID-LINK-- |

| Melting Point | 50-51 °C | --INVALID-LINK-- |

| Boiling Point | 165-167 °C at 1 Torr | --INVALID-LINK-- |

| Topological Polar Surface Area | 69.1 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

Synthesis of this compound

A plausible and experimentally-grounded method for the synthesis of this compound involves the direct amidation of a 6-aminohexanoic acid derivative, such as its ethyl ester.

Experimental Protocol: Synthesis from Ethyl 6-Aminocaproate

This protocol is adapted from a patented process for the preparation of 6-aminocaproic acid amide.[1]

Materials:

-

Ethyl 6-aminocaproate

-

Anhydrous liquid ammonia

-

Hydrogenation catalyst (e.g., Raney nickel or a cobalt-based catalyst)

-

Autoclave

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, combine ethyl 6-aminocaproate and a hydrogenation catalyst.

-

Introduce anhydrous liquid ammonia into the autoclave. An excess of ammonia is typically used, for example, 10 to 20 moles of ammonia per mole of the ester.[1]

-

Seal the autoclave and heat the reaction mixture to a temperature in the range of 50 to 150 °C.[1]

-

Pressurize the autoclave with hydrogen gas to a pressure of 100 to 250 bar.[1]

-

Maintain the reaction under these conditions with stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Cool the autoclave to room temperature and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate using a rotary evaporator to remove the excess ammonia and solvent, yielding this compound.

Biological Relevance and Potential Applications

The biological significance of this compound is intrinsically linked to its parent compound, 6-aminocaproic acid (EACA), a well-known antifibrinolytic agent used to control bleeding.[2] EACA functions by inhibiting the activation of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[3][4] This inhibition is achieved through the binding of EACA to the lysine-binding sites on plasminogen, preventing its association with fibrin.[3]

While direct studies on the antifibrinolytic activity of this compound are limited, its structural similarity to EACA suggests it may possess similar properties. Further research is required to quantify its inhibitory effects on plasminogen activation and direct plasmin activity.

The Fibrinolysis Pathway

The fibrinolysis pathway is a crucial physiological process that dissolves fibrin clots to maintain blood vessel patency. The key steps are outlined in the diagram below.

Experimental Protocol: In Vitro Chromogenic Plasmin Activity Assay

This protocol can be used to assess the direct inhibitory effect of this compound on plasmin activity.

Materials:

-

Human Plasmin

-

Chromogenic Substrate: H-D-Val-Leu-Lys-p-nitroanilide (S-2251)

-

This compound (test inhibitor)

-

Aprotinin (positive control inhibitor)

-

Assay Buffer: 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human plasmin in the assay buffer.

-

Prepare a stock solution of the S-2251 substrate in sterile water.

-

Prepare serial dilutions of this compound and aprotinin in the assay buffer to cover a range of concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the plasmin solution to each well.

-

Add varying concentrations of this compound or aprotinin to the respective wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding a fixed volume of the S-2251 substrate solution to each well.

-

Immediately place the microplate in a reader pre-heated to 37°C.

-

Measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is proportional to the plasmin activity.[5]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of plasmin activity).

-

Spectroscopic Data

¹H NMR Spectroscopy

A predicted ¹H NMR spectrum of this compound would show characteristic peaks for the methylene protons along the carbon chain and the protons of the primary amine and amide groups. The chemical shifts would be influenced by the neighboring functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide group would appear at the most downfield position.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the primary amine and amide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹).[6]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atoms and the carbonyl group, which is characteristic of amines and amides.[7]

Experimental and Logical Workflows

Synthesis and Purification Workflow

Solid-Phase Peptide Synthesis (SPPS) Workflow

6-Aminohexanoic acid is often used as a linker in solid-phase peptide synthesis. The amide derivative could potentially be incorporated similarly.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule of interest due to its structural relationship with the antifibrinolytic drug 6-aminocaproic acid. This guide has provided a comprehensive overview of its properties, a plausible synthesis route, and its potential biological relevance in the context of the fibrinolysis pathway. The detailed experimental protocols for its synthesis and for assessing its potential biological activity provide a foundation for further research into this compound. The provided spectroscopic information and workflow diagrams serve as valuable resources for scientists and drug development professionals working with this compound and related compounds. Further investigation is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

- 1. DE2601462C3 - Process for the preparation of 6-aminocaproic acid amide - Google Patents [patents.google.com]

- 2. Epsilon-aminocaproic acid (EACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifibrinolytic activity and metabolism of 6-aminocaproic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chromogenic Substrate Methods - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Properties of 6-Aminohexanamide Solid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 6-aminohexanamide in its solid state. It is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to the study of this compound.

Introduction to this compound

This compound (CAS No: 373-04-6), also known as ε-aminocaproamide, is an organic compound with the molecular formula C6H14N2O.[1][2][3][4] It is classified as a fatty amide.[2][5][6] Structurally, it is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amine group. Amides, as a class, are notable for their high melting and boiling points, a characteristic attributed to the strong intermolecular hydrogen bonding facilitated by the polar amide group.[7][8][9][10] Simple amides are typically solid at room temperature, with lower members of the series exhibiting solubility in water.[8][9] this compound appears as a white to light yellow solid.[5]

Core Physical Properties

The known physical properties of this compound solid are summarized below. It is important to note the discrepancies in reported melting and boiling points from different sources, which may be due to variations in experimental conditions or sample purity.

| Property | Value | Source |

| Molecular Formula | C6H14N2O | [1][2][3][4] |

| Molecular Weight | 130.19 g/mol | [1][2][3][4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 194 °C | [1] |

| 50-51 °C | [5] | |

| Boiling Point | 140-145 °C at 0.2 Torr | [1] |

| 165-167 °C at 1 Torr | [5] | |

| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 16.59 ± 0.40 (Predicted) | [5] |

Experimental Protocols for Property Determination

The following sections describe generalized, standard laboratory methodologies for determining the key physical properties of a solid organic compound such as this compound.

The melting point of a solid is a critical indicator of its purity. It is determined as a temperature range from the point of initial melting to complete liquefaction.

-

Apparatus: Capillary tube, melting point apparatus (e.g., Mel-Temp or digital equivalent), thermometer, and a finely powdered sample of this compound.

-

Protocol:

-

A small amount of the dry, finely powdered this compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

-

A narrow melting range (typically < 2 °C) is indicative of a pure compound.

-

Since amides can decompose at high temperatures, determining the boiling point under reduced pressure (vacuum) is often necessary.[1][5]

-

Apparatus: A small-scale distillation apparatus (including a flask, distillation head with thermometer, condenser, and receiving flask), vacuum pump, manometer, and a sample of this compound.

-

Protocol:

-

A small sample of this compound is placed in the distillation flask with a boiling chip or magnetic stirrer.

-

The apparatus is assembled and sealed.

-

The system is evacuated to the desired pressure (e.g., 0.2 or 1 Torr), which is monitored with a manometer.

-

The flask is gently heated.

-

The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

The solubility of a compound is typically determined by observing its behavior in various solvents at a specific temperature. Amides with five or six carbon atoms, like this compound, are expected to have borderline solubility in water.[8]

-

Apparatus: Test tubes, vortex mixer, a selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane), and a sample of this compound.

-

Protocol:

-

Approximately 0.1 g of solid this compound is placed into a test tube.

-

A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.

-

The mixture is agitated thoroughly using a vortex mixer for 1-2 minutes.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some, but not all, of the solid dissolves, it is "partially soluble."

-

This process is repeated for a range of solvents of varying polarities to establish a solubility profile.

-

Logical and Experimental Workflows

Visualizing the processes involved in the synthesis and characterization of a compound is crucial for understanding its context in research and development. Below are diagrams representing a potential synthesis pathway and a general workflow for physical property characterization.

Caption: A simplified workflow for the biosynthesis of 6-aminohexanoic acid from cyclohexane.[11]

Caption: A general experimental workflow for the physical characterization of a solid compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound CAS#: 373-04-6 [m.chemicalbook.com]

- 6. This compound | 373-04-6 [chemicalbook.com]

- 7. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]

- 8. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]

6-aminohexanamide as a monomer for polyamides

An In-depth Technical Guide to 6-Aminohexanamide and its Role as a Monomer for Polyamides

Introduction

Polyamides are a class of high-performance polymers characterized by repeating amide linkages (–CO-NH–) in their molecular backbone.[1] Naturally occurring polyamides, such as proteins, are fundamental to life, while synthetic polyamides, commercially known as nylons, are indispensable engineering thermoplastics. The discovery of Nylon 6,6 in 1935 by Wallace Carothers at DuPont marked the dawn of synthetic fibers and revolutionized the materials industry.[2]

This technical guide focuses on the chemistry of Polyamide 6 (PA6), also known as Nylon 6. The primary industrial route to PA6 is the ring-opening polymerization (ROP) of ε-caprolactam.[2] However, understanding the chemistry of its linear monomer counterparts, 6-aminohexanoic acid and This compound , is crucial for a comprehensive grasp of the polymerization process. This compound, the amide of 6-aminohexanoic acid, represents a key chemical structure in the context of polyamide formation. This document will provide an in-depth exploration of the synthesis pathways leading to Polyamide 6, the properties of the monomer and resulting polymer, detailed experimental protocols, and the logical and chemical workflows involved.

Monomer: Synthesis and Properties

The journey from simple hydrocarbons to high-performance polyamides begins with the synthesis of the monomer. While ε-caprolactam is the direct precursor in most industrial processes, its linear form, 6-aminohexanoic acid, and the related amide, this compound, are central to the underlying chemistry.

This compound (ε-Aminocaproamide)

This compound is a fatty amide and the conceptual linear monomer unit for Polyamide 6.[3] Its structure contains both a terminal amine (-NH₂) group and an amide (-CONH₂) group, allowing for self-condensation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 373-04-6 | [3] |

| Molecular Formula | C₆H₁₄N₂O | [3] |

| Molecular Weight | 130.19 g/mol | [4] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 50-51 °C | [3] |

| Boiling Point | 165-167 °C (at 1 Torr) | [3] |

| pKa | 16.59 ± 0.40 (Predicted) | [3] |

Monomer Synthesis Pathway

The industrial synthesis of the monomer for Polyamide 6 predominantly starts from cyclohexane and proceeds through the formation of ε-caprolactam.[5] This process is a cornerstone of the chemical industry.

References

solubility of 6-aminohexanamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminohexanamide is a molecule of interest due to its structural relation to nylon-6 monomers and its potential applications in polymer chemistry and as a chemical intermediate. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and outlines detailed experimental protocols for its quantitative determination. Due to a scarcity of publicly available experimental data for this compound, this document focuses on providing a predictive framework and actionable methodologies for researchers.

Introduction to this compound

This compound, also known as 6-aminocaproamide, is an organic compound featuring a six-carbon aliphatic chain with a primary amine group at one end and a primary amide group at the other. Its chemical structure is H₂N-(CH₂)₅-CONH₂. This bifunctional nature, with both a basic amino group and a polar amide group, dictates its physical and chemical properties, including its solubility. The presence of these polar functional groups suggests a high affinity for polar solvents, particularly those capable of hydrogen bonding.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be qualitatively predicted. The primary amine and amide groups are capable of acting as both hydrogen bond donors and acceptors. This strongly suggests good solubility in polar protic solvents and moderate to good solubility in polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

Data Presentation: Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The amino and amide groups can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | The polar functional groups can engage in dipole-dipole interactions and hydrogen bonding with these solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The polar amino and amide groups have unfavorable interactions with nonpolar solvents, which will likely dominate over the nonpolar nature of the six-carbon backbone. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the equilibrium solubility method, a common and reliable technique.

Materials and Equipment

-

High-purity this compound

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, DMSO, hexane, toluene)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker, incubator, or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a Gas Chromatography (GC) system if the compound is volatile and thermally stable (though less likely for this compound).

-

Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Solubility Method

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Procedural Steps

-

Preparation of Vials: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Addition of Solvent: Accurately add a known volume of the selected solvent to each vial.

-

Equilibration: Place the sealed vials in a constant temperature shaker. Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Solubility Relationships

The solubility of a compound is fundamentally linked to the intermolecular forces between the solute and the solvent. For this compound, its ability to engage in hydrogen bonding is a key determinant of its solubility profile.

Caption: Logical relationship between solvent type and predicted solubility.

Conclusion

While quantitative solubility data for this compound is not readily found in the literature, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility of this compound in various solvents of interest, thereby facilitating its use in further research and development.

A Technical Guide to the Biological Synthesis of 6-Aminohexanoic Acid from Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of 6-aminohexanoic acid (6-AHA) from L-lysine. 6-AHA is a crucial precursor for the production of nylon-6 and also finds applications in the pharmaceutical industry[1][2]. The biotechnological production of 6-AHA from renewable feedstocks like lysine presents a promising and sustainable alternative to traditional chemical synthesis methods[3]. This document details the key enzymatic pathways, presents quantitative data from various studies, provides experimental protocols for core methodologies, and includes visualizations of the biochemical routes and experimental workflows.

Enzymatic Pathways for 6-Aminohexanoic Acid Biosynthesis from Lysine

Two primary enzymatic pathways for the conversion of L-lysine to 6-aminohexanoic acid have been explored. The first pathway involves the conversion of lysine to 5-aminovalerate, a direct precursor that can be subsequently converted to 6-AHA, and the second pathway proceeds through the formation of a cyclic intermediate.

The Aminovalerate Pathway via Lysine 2-Monooxygenase

This pathway, predominantly studied in Pseudomonas putida, involves a two-step enzymatic conversion of L-lysine to 5-aminovalerate[4]. While this pathway does not directly yield 6-aminohexanoic acid, 5-aminovalerate is a key precursor that can be chemically or enzymatically converted to 6-AHA. The core enzymes in this pathway are L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA)[4].

The first step, catalyzed by the FAD-dependent L-lysine 2-monooxygenase (EC 1.13.12.2), involves the oxidative decarboxylation of L-lysine to produce 5-aminopentanamide, carbon dioxide, and water[4][5]. Subsequently, 5-aminovaleramide amidohydrolase (DavA) hydrolyzes 5-aminopentanamide to 5-aminovalerate and ammonia[4].

The Cyclodeaminase-Reductase Pathway

An alternative pathway for the direct synthesis of 6-aminohexanoic acid from L-lysine involves a cyclodeaminase and a reductase[6]. In the initial step, a lysine cyclodeaminase enzyme converts L-lysine into homoproline (also known as L-pipecolic acid) through a deamination and cyclization reaction. Subsequently, a reductase enzyme reduces homoproline to yield 6-aminohexanoic acid[6].

Quantitative Data on Lysine Conversion

The following tables summarize the quantitative data from studies on the biological conversion of L-lysine to its derivatives, primarily focusing on 5-aminovalerate as a key precursor to 6-aminohexanoic acid.

| Study | Microorganism | Enzymes | Substrate (L-lysine) | Product Titer (5-aminovalerate) | Molar Yield | Reference |

| Park et al. | Escherichia coli | DavB, DavA | 7 g/L | 3.6 g/L | 0.64 mol/mol | [7] |

| Liu et al. | Purified Enzymes | DavB, DavA | 30 g/L | 20.8 g/L | 0.86 mol/mol | [7] |

| Li et al. | Escherichia coli BL21(DE3) | DavB, DavA, LysP, PP2911 | Not specified | 63.2 g/L | 0.94 mol/mol | [8] |

| Study | Biocatalyst | Substrate | Product | Conversion Rate/Yield | Reference |

| Korean Patent KR101565253B1 | D-proline reductase | D-homoproline | 6-aminohexanoic acid | 90% conversion | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the biological synthesis of 6-aminohexanoic acid from lysine.

Gene Cloning and Expression of DavB and DavA

This protocol describes the cloning and expression of L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from Pseudomonas putida KT2440 in E. coli.

3.1.1. Materials

-

P. putida KT2440 genomic DNA

-

pET expression vector (e.g., pET-28a)

-

E. coli cloning strain (e.g., DH5α)

-

E. coli expression strain (e.g., BL21(DE3))

-

Restriction enzymes (e.g., NdeI and XhoI)

-

T4 DNA ligase

-

PCR primers for davB and davA

-

LB medium

-

Kanamycin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

3.1.2. Procedure

-

Gene Amplification: Amplify the davB and davA genes from P. putida KT2440 genomic DNA using PCR with specific primers containing appropriate restriction sites.

-

Vector and Insert Digestion: Digest both the expression vector and the purified PCR products with the selected restriction enzymes.

-

Ligation: Ligate the digested davB and davA genes into the linearized expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli cloning cells. Select for positive clones on LB agar plates containing kanamycin.

-

Plasmid Verification: Isolate the recombinant plasmids from positive clones and verify the correct insertion by restriction digestion and DNA sequencing.

-

Protein Expression: Transform the verified plasmids into E. coli BL21(DE3) expression host.

-

Culture and Induction: Grow the recombinant E. coli BL21(DE3) cells in LB medium containing kanamycin at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

Whole-Cell Biocatalysis for 5-Aminovalerate Production

This protocol outlines the use of recombinant E. coli cells expressing DavB and DavA for the conversion of L-lysine to 5-aminovalerate.

3.2.1. Materials

-

Recombinant E. coli cells harboring the DavB and DavA expression plasmid

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

L-lysine

-

Glucose (as a co-substrate for cofactor regeneration)

-

Shaking incubator

3.2.2. Procedure

-

Cell Preparation: Harvest the induced recombinant E. coli cells by centrifugation and wash them with the reaction buffer.

-

Reaction Setup: Resuspend the cell pellet in the reaction buffer to a desired optical density (e.g., OD600 of 30-50).

-

Substrate Addition: Add L-lysine to the cell suspension at the desired starting concentration (e.g., 30-60 g/L). Glucose can also be added (e.g., 1-5 g/L) to support cell viability and cofactor regeneration.

-

Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm).

-

Sampling: Withdraw samples at regular intervals to monitor the concentrations of L-lysine and 5-aminovalerate.

-

Sample Processing: Centrifuge the samples to remove the cells and analyze the supernatant.

Fed-Batch Fermentation for High-Density Cell Growth

This protocol provides a general framework for high-density fed-batch fermentation of recombinant E. coli to generate a large amount of biocatalyst for subsequent whole-cell conversion.

3.3.1. Materials

-

Bioreactor with pH, dissolved oxygen (DO), and temperature control

-

Batch medium (e.g., defined mineral medium with glucose)

-

Feeding medium (concentrated glucose and nutrient solution)

-

Inoculum of recombinant E. coli

3.3.2. Procedure

-

Inoculum Preparation: Prepare a seed culture by growing the recombinant E. coli strain in a shake flask.

-

Batch Phase: Inoculate the bioreactor containing the batch medium with the seed culture. Allow the cells to grow until the initial carbon source (glucose) is depleted, which is indicated by a sharp increase in dissolved oxygen.

-

Fed-Batch Phase: Start the feeding of the concentrated nutrient solution at a controlled rate to maintain a low concentration of the limiting substrate (glucose). This prevents the formation of inhibitory byproducts. The feed rate can be controlled based on the DO signal or a pre-determined exponential feeding profile.

-

Induction: When the cell density reaches a desired level (e.g., OD600 of 50-100), induce protein expression by adding IPTG to the bioreactor.

-

Harvesting: After the induction period, harvest the cells by centrifugation for use in whole-cell biocatalysis.

Analytical Methods

Accurate quantification of substrates and products is crucial for process monitoring and optimization.

3.4.1. Quantification of Lysine and 6-Aminohexanoic Acid

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of amino acids. Samples are typically derivatized with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to enable UV or fluorescence detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for the quantification of 6-aminohexanoic acid and lysine without the need for derivatization.

3.4.2. Enzyme Assays

-

Lysine 2-Monooxygenase (DavB) Assay: The activity of DavB can be determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the formation of the product, 5-aminovaleramide, using HPLC or LC-MS.

-

Lysine Cyclodeaminase Assay: The activity of lysine cyclodeaminase can be assayed by monitoring the consumption of L-lysine or the formation of homoproline (L-pipecolic acid) using HPLC or a colorimetric assay.

Conclusion

The biological synthesis of 6-aminohexanoic acid from L-lysine offers a promising avenue for the sustainable production of this important industrial chemical. The enzymatic pathways involving lysine 2-monooxygenase/5-aminovaleramide amidohydrolase and lysine cyclodeaminase/reductase have been successfully demonstrated. Further research focusing on the discovery of more efficient enzymes, optimization of fermentation processes, and metabolic engineering of production strains will be crucial for the development of economically viable and industrially scalable bioprocesses for 6-aminohexanoic acid production. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to advance the field of biocatalytic synthesis of 6-AHA.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]

- 4. Lysine 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 5. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KR101565253B1 - Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine - Google Patents [patents.google.com]

- 7. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of transport proteins improves the production of 5-aminovalerate from l-lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Aminohexanamides in Organic Synthesis: A Technical Guide

An In-depth Exploration of 6-Aminohexanamide and 2,6-Diaminohexanamide as Synthetic Building Blocks

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex targets. Among the myriad of available synthons, bifunctional molecules containing both amine and amide moieties offer a versatile platform for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of two such building blocks: this compound and its lysine-derived analogue, 2,6-diaminohexanamide. While structurally similar, their distinct functionalities lead to divergent applications in organic synthesis, from polymer chemistry to the construction of intricate heterocyclic scaffolds for medicinal chemistry.

This guide will elucidate the unique roles of each molecule, providing detailed experimental protocols for key transformations, quantitative data for representative reactions, and visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of their synthetic potential.

Distinguishing this compound and 2,6-Diaminohexanamide

It is crucial to distinguish between these two molecules as their reactivity and applications differ significantly.

-

This compound (ε-Aminocaproamide) : This molecule contains a single primary amine at the 6-position and a primary amide at the 1-position. Its primary utility lies in its role as a monomer for the synthesis of polyamides, such as Nylon 6, and as a linear bifunctional linker.[1]

-

2,6-Diaminohexanamide (Lysinamide) : Derived from the amino acid lysine, this compound possesses two primary amine groups (at the α and ε positions) and a primary amide. This trifunctional nature allows for more complex synthetic applications, including multicomponent reactions and the formation of heterocyclic systems.[2]

This compound: A Fundamental Building Block

This compound serves as a valuable precursor in both polymer and small molecule synthesis. Its bifunctionality allows for selective reactions at the amino or amide group.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 373-04-6 |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | ε-Aminocaproamide, 6-Aminocaproic acid amide |

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of polyamides. The amino group can react with a dicarboxylic acid or its derivative in a polycondensation reaction to form a polyamide chain analogous to Nylon 6.

Additionally, the primary amine is a nucleophilic site for various transformations, including acylation and alkylation, to produce a range of N-substituted derivatives. These derivatives can serve as intermediates in the synthesis of more complex molecules for pharmaceutical and material science applications.[3][4]

Experimental Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for the acylation of the primary amine of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(6-amino-1-oxohexyl)acetamide.

-

Purify the crude product by column chromatography on silica gel.

Workflow for N-Acetylation of this compound

Workflow for N-Acetylation

2,6-Diaminohexanamide: A Scaffold for Complex Molecules

The presence of two primary amines and an amide group makes 2,6-diaminohexanamide a highly versatile building block for constructing complex molecular architectures, particularly in the realm of medicinal chemistry.[2]

Physicochemical Properties of 2,6-Diaminohexanamide

| Property | Value |

| Molecular Formula | C₆H₁₅N₃O |

| Molecular Weight | 145.20 g/mol |

| Synonyms | Lysinamide |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 2 |

Applications in Organic Synthesis

-

Intramolecular Cyclization for Piperidinone Synthesis : A significant application of 2,6-diaminohexanamide is its use as a precursor for substituted piperidin-2-ones. This involves an initial N-acylation of one of the amino groups, followed by an acid-catalyzed intramolecular cyclization where the remaining free amine acts as a nucleophile, attacking the amide carbonyl to form the six-membered ring. Piperidinone scaffolds are prevalent in a wide range of FDA-approved drugs.[2]

-

Multicomponent Reactions (MCRs) : The two primary amine groups of 2,6-diaminohexanamide make it an ideal substrate for MCRs like the Ugi and Passerini reactions. These reactions allow for the rapid generation of molecular complexity in a single step, leading to diverse libraries of peptidomimetics and other complex structures.[2] In a potential Ugi four-component reaction, 2,6-diaminohexanamide can react with an aldehyde, a carboxylic acid, and an isocyanide to form bis-Ugi adducts or macrocyclic structures.[2]

Experimental Protocol: Two-Step Synthesis of Piperidinone Derivatives from 2,6-Diaminohexanamide

This protocol outlines a general procedure for the synthesis of a piperidinone derivative through N-acylation followed by intramolecular cyclization.[2]

Step 1: N-Acylation of 2,6-Diaminohexanamide

Materials:

-

2,6-Diaminohexanamide hydrochloride

-

Acyl chloride or anhydride (e.g., benzoyl chloride)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of 2,6-diaminohexanamide hydrochloride (1.0 eq) in DMF, add DIPEA (2.2 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add the acyl chloride (1.1 eq) portion-wise and continue stirring at room temperature for 3 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up to remove excess reagents.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-acylated 2,6-diaminohexanamide.

Step 2: Intramolecular Cyclization

Materials:

-

N-acylated 2,6-diaminohexanamide

-

p-Toluenesulfonic acid (p-TSA)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Dissolve the purified N-acylated 2,6-diaminohexanamide in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-TSA.

-

Heat the reaction mixture to reflux and monitor the removal of water.

-

Continue refluxing until the reaction is complete as indicated by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired piperidinone derivative.

Reaction Pathway for Piperidinone Synthesis

Two-step piperidinone synthesis

Quantitative Data for Representative Reactions

The following table summarizes typical yields for the reactions described. Actual yields may vary depending on the specific substrates and reaction conditions.

| Building Block | Reaction | Product Type | Typical Yield (%) |

| This compound | N-Acetylation | N-substituted amide | 70-90 |

| 2,6-Diaminohexanamide | N-Acylation | N-acylated diamine | 60-85 |

| N-Acylated 2,6-Diaminohexanamide | Intramolecular Cyclization | Piperidinone | 50-75 |

Conclusion

Both this compound and 2,6-diaminohexanamide are valuable and versatile building blocks in organic synthesis. While this compound is a foundational component for linear polymers and simple N-substituted structures, the trifunctionality of 2,6-diaminohexanamide opens doors to more complex molecular architectures, including medicinally relevant heterocyclic scaffolds and peptidomimetics through multicomponent reactions. A thorough understanding of their distinct reactivity profiles allows synthetic chemists to strategically employ these molecules in the design and execution of efficient and innovative synthetic routes. The experimental protocols and data presented in this guide serve as a practical resource for researchers looking to harness the synthetic potential of these important aminohexanamide building blocks.

References

A Technical Guide to the Reactivity of 6-Aminohexanamide's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of the two key functional groups in 6-aminohexanamide: the primary amine and the amide. Understanding the distinct chemical behaviors of these groups is crucial for the application of this molecule in various scientific and pharmaceutical contexts. This document details the relative reactivity, key transformations, and experimental considerations for manipulating these functional groups.

Core Concepts: Amine vs. Amide Reactivity

This compound possesses a primary aliphatic amine (-NH₂) and a primary amide (-CONH₂). The reactivity of these two groups is fundamentally different, primarily due to the electronic influence of the adjacent carbonyl group on the amide nitrogen.

-

Primary Amine: The lone pair of electrons on the nitrogen of the primary amine is readily available, rendering it nucleophilic and basic. This group readily participates in reactions with electrophiles.

-

Amide: In contrast, the lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity and basicity, making the amide group substantially less reactive than the amine. The conjugate acid of a typical primary amide has a pKa of around -0.5, highlighting its very weak basicity.[1]

This difference in reactivity allows for the selective modification of the primary amine group in the presence of the amide.

Quantitative Data Summary

The following table summarizes key quantitative data related to the functional groups of this compound and its hydrolysis product, 6-aminohexanoic acid.

| Parameter | Functional Group | Value | Notes |

| pKa of Conjugate Acid | Primary Amine (in 6-aminohexanoic acid) | ~10.75 | The pKa of the ammonium group in 6-aminohexanoic acid provides a close estimate for the primary amine in this compound. |

| pKa of Conjugate Acid | Primary Amide | ~ -0.5 | Amides are very weak bases due to resonance delocalization of the nitrogen lone pair.[1] |

| Hydrolysis Rate Constants (Primary Amides) | Amide | See notes | Rate constants are highly dependent on specific reaction conditions (acid/base concentration, temperature). For example, the half-life for the hydrolysis of acetamide at pH 7 and 25°C is extremely long, while under strong acid or base, it is significantly shorter.[2] |

Key Reactions and Mechanisms

N-Acylation of the Primary Amine

The primary amine of this compound readily undergoes N-acylation with various acylating agents, such as acid chlorides and anhydrides, to form a new amide bond. This reaction is highly selective for the amine over the amide functional group.

Reaction Scheme:

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., chloride). A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl).[3]

Hydrolysis of the Amide

The amide functional group of this compound can be hydrolyzed to a carboxylic acid (6-aminohexanoic acid) and ammonia. This reaction typically requires harsh conditions, such as prolonged heating in the presence of a strong acid or base.[4][5]

a) Acid-Catalyzed Hydrolysis

Reaction Scheme:

Mechanism: The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to ammonium under acidic conditions) yield the carboxylic acid.[6]

b) Base-Catalyzed (Saponification) Hydrolysis

Reaction Scheme:

Mechanism: Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the amide carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide anion (a very poor leaving group), which is a highly unfavorable step. However, the subsequent rapid and irreversible deprotonation of the carboxylic acid by the strongly basic amide anion drives the reaction to completion.[6]

Experimental Protocols

Protocol 1: N-Acetylation of this compound

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol 2: Acidic Hydrolysis of this compound

Materials:

-

This compound

-

6 M Hydrochloric acid (HCl)

-

Reflux condenser, heating mantle, round-bottom flask

Procedure:

-

Place this compound in a round-bottom flask.

-

Add 6 M HCl (an excess, typically 5-10 volumes relative to the substrate).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.[4]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.[8][9]

-

Cool the reaction mixture to room temperature.

-

The product, 6-aminohexanoic acid hydrochloride, can be isolated by removal of the solvent under reduced pressure.

Protocol 3: Basic Hydrolysis of this compound

Materials:

-

This compound

-

10% Sodium hydroxide (NaOH) solution

-

Reflux condenser, heating mantle, round-bottom flask

Procedure:

-

Place this compound in a round-bottom flask.

-

Add 10% aqueous NaOH solution (an excess).

-

Attach a reflux condenser and heat the mixture to reflux for several hours.[5]

-

The evolution of ammonia gas (detectable with moist litmus paper) indicates the progress of the reaction.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.[8][9]

-

Upon completion, cool the reaction mixture.

-

Acidify the solution with an appropriate acid (e.g., HCl) to precipitate the 6-aminohexanoic acid, which can then be isolated by filtration.

Experimental Workflows

Workflow for Monitoring Hydrolysis

Workflow for N-Acylation and Product Isolation

This technical guide provides a foundational understanding of the reactivity of this compound's functional groups, offering both theoretical principles and practical experimental guidance. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. uokerbala.edu.iq [uokerbala.edu.iq]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]

- 9. Use of thin-layer chromatography for determination of amides (Journal Article) | OSTI.GOV [osti.gov]

The Polymer Chemistry of 6-Aminohexanamide: A Technical Guide to the Synthesis and Applications of Nylon-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and applications of polymers derived from 6-aminohexanamide, commonly known through its cyclic lactam precursor, ε-caprolactam. The primary focus of this document is the formation of Polyamide-6 (PA-6), also known as Nylon-6, a versatile and widely utilized engineering thermoplastic. This guide details the fundamental polymerization methodologies, presents key quantitative data, and outlines experimental protocols for the synthesis and characterization of Nylon-6, making it a valuable resource for professionals in polymer chemistry and materials science.

Introduction to this compound and Nylon-6

This compound, or more precisely, its linear precursor 6-aminocaproic acid, is the monomer unit that constitutes the backbone of Polyamide-6. In industrial practice, Nylon-6 is synthesized through the ring-opening polymerization of ε-caprolactam, a seven-membered cyclic amide.[1][2] This process transforms the monomer into long, durable polymer chains that impart Nylon-6 with its characteristic strength, elasticity, and resistance to abrasion.[3] The properties of Nylon-6 have led to its extensive use in various sectors, including textiles, automotive components, and packaging.[4][5]

Polymerization of ε-Caprolactam to Nylon-6

The synthesis of Nylon-6 is primarily achieved through two key polymerization methods: hydrolytic polymerization and anionic ring-opening polymerization (AROP). Each method offers distinct advantages concerning reaction speed, polymer properties, and processing conditions.

Hydrolytic Polymerization

Hydrolytic polymerization is a widely used industrial method for producing Nylon-6.[6] The process involves heating ε-caprolactam in the presence of water, which acts as an initiator.[2] The reaction proceeds in several stages, beginning with the hydrolysis of ε-caprolactam to form 6-aminocaproic acid. This linear amino acid then initiates the polymerization by reacting with other caprolactam molecules.[2] The polymerization is typically carried out at elevated temperatures and pressures.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a much faster method for synthesizing Nylon-6 compared to hydrolytic polymerization.[7][8] This process utilizes a strong base as a catalyst and an N-acyl lactam as an activator.[8][9] AROP can be conducted at lower temperatures, even below the melting point of Nylon-6, which can influence the crystallinity and properties of the final polymer.[10]

Quantitative Data on Nylon-6 Synthesis and Properties

The following tables summarize key quantitative data related to the synthesis and properties of Nylon-6, compiled from various sources.

Table 1: Reaction Parameters for ε-Caprolactam Polymerization

| Parameter | Hydrolytic Polymerization | Anionic Ring-Opening Polymerization | Reference(s) |

| Temperature | 220 - 260 °C | 140 - 220 °C | [6][8] |

| Pressure | Atmospheric to elevated | Typically atmospheric | [6][8] |

| Initiator/Catalyst | Water | Strong bases (e.g., sodium caprolactamate, Grignard reagents) | [1][2] |

| Activator | Not applicable | N-acyl lactams (e.g., N-acetyl-ε-caprolactam) | [1][8] |

| Reaction Time | Several hours | Minutes to hours | [2][8] |